N-(2-azidoethyl)-3,5-difluorobenzamide
Description
N-(2-azidoethyl)-3,5-difluorobenzamide is a synthetic organic compound featuring a 3,5-difluorobenzamide core substituted with a 2-azidoethyl group. The difluorobenzamide moiety is known for enhancing metabolic stability and binding affinity in pharmaceutical and agrochemical applications . The azidoethyl group introduces unique reactivity, particularly in click chemistry for bioconjugation or probe development .
Properties
Molecular Formula |
C9H8F2N4O |
|---|---|
Molecular Weight |
226.18 g/mol |
IUPAC Name |
N-(2-azidoethyl)-3,5-difluorobenzamide |
InChI |
InChI=1S/C9H8F2N4O/c10-7-3-6(4-8(11)5-7)9(16)13-1-2-14-15-12/h3-5H,1-2H2,(H,13,16) |
InChI Key |
CFZVGNVOGPIAAZ-UHFFFAOYSA-N |
Canonical SMILES |
C1=C(C=C(C=C1F)F)C(=O)NCCN=[N+]=[N-] |
Origin of Product |
United States |
Comparison with Similar Compounds
Comparison with Structural Analogs
Structural and Functional Differences
The table below compares N-(2-azidoethyl)-3,5-difluorobenzamide with key analogs:
Key Observations:
Azide Functionality : The azidoethyl group in the target compound distinguishes it from analogs like diflubenzuron and HIFNH. This group enables click chemistry applications, such as labeling biomolecules, which is absent in other derivatives .
Biological Targets :
- Diflubenzuron and IKI-7899' act on insect chitin synthesis, leveraging the difluorobenzamide core for target specificity .
- HIFNH inhibits the Hv1 proton channel via its imidazole-methyl substituent, demonstrating the versatility of the difluorobenzamide scaffold in modulating ion channels .
Synthetic Routes: Analogs like HIFNH and IKI-7899' are synthesized via dipolar cycloaddition or nucleophilic substitution, similar to methods described for difluorobenzamide derivatives in and .
Physicochemical and Pharmacokinetic Properties
While explicit data for this compound are lacking, inferences can be drawn from analogs:
- Lipophilicity: The difluorobenzamide core enhances lipid solubility compared to non-fluorinated analogs, improving membrane permeability .
- Metabolic Stability : Fluorination reduces oxidative metabolism, extending half-life in biological systems .
- Azide Reactivity: The azido group may introduce photolytic or thermal instability, a consideration absent in non-azide analogs like diflubenzuron .
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